4-((1-(3,4-dimethoxybenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

Wnt pathway inhibition structural analog comparison aroyl substitution

4-((1-(3,4-dimethoxybenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one (CAS 2034429-62-2) is a synthetic substituted pyridyl piperidine compound disclosed in patent WO/2015/144290 by Merck Patent GmbH. Structurally, it features a 1,6-dimethylpyridin-2(1H)-one core linked via an ether bridge to a piperidine ring that bears a 3,4-dimethoxybenzoyl substituent.

Molecular Formula C21H26N2O5
Molecular Weight 386.448
CAS No. 2034429-62-2
Cat. No. B2763917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((1-(3,4-dimethoxybenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
CAS2034429-62-2
Molecular FormulaC21H26N2O5
Molecular Weight386.448
Structural Identifiers
SMILESCC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C21H26N2O5/c1-14-11-17(13-20(24)22(14)2)28-16-7-9-23(10-8-16)21(25)15-5-6-18(26-3)19(12-15)27-4/h5-6,11-13,16H,7-10H2,1-4H3
InChIKeyYCTKNONZRLGAKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((1-(3,4-Dimethoxybenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one (CAS 2034429-62-2) Scientific Procurement Baseline


4-((1-(3,4-dimethoxybenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one (CAS 2034429-62-2) is a synthetic substituted pyridyl piperidine compound disclosed in patent WO/2015/144290 by Merck Patent GmbH [1]. Structurally, it features a 1,6-dimethylpyridin-2(1H)-one core linked via an ether bridge to a piperidine ring that bears a 3,4-dimethoxybenzoyl substituent. It belongs to a broader chemotype of pyridyl piperidines investigated as Wnt pathway inhibitors. The compound has a molecular weight of 386.45 g/mol and the molecular formula C21H26N2O5 .

Why Generic Substitution of 4-((1-(3,4-Dimethoxybenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one (CAS 2034429-62-2) Poses Scientific Risk


In the Wnt inhibitor chemotype, subtle structural changes profoundly alter target engagement and ADME properties. Patent data explicitly state that related prior-art compound 'E60' exhibited high human hepatic microsomal intrinsic clearance (CLint), requiring higher or more frequent dosing—a liability that the novel pyridyl piperidine series was designed to address [1]. The specific 3,4-dimethoxybenzoyl substitution on the piperidine ring in CAS 2034429-62-2 is a non-trivial structural feature that differentiates it from analogs bearing alternative aroyl groups, such as furan-3-carbonyl (CAS 2034290-94-1) or 2-fluorobenzoyl (CAS 2034295-92-7) . Even closely related analogs with different substitution patterns on the benzoyl ring—e.g., regioisomeric dimethoxybenzoyl or mono-methoxybenzoyl variants—may exhibit divergent Wnt inhibitory potency, selectivity, and metabolic stability. Generic substitution without empirical verification of these parameters risks loss of pathway selectivity or introduction of metabolic liabilities [1].

Quantitative Differentiation Evidence for 4-((1-(3,4-Dimethoxybenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one (CAS 2034429-62-2)


Structural Differentiation from Alternative Aroyl-Substituted Analogs: Aroyl Group Comparison

CAS 2034429-62-2 is distinguished from its closest commercially cataloged chlorophenyl-acryloyl analog (CAS 2035022-53-6) by the nature of the aroyl group attached to the piperidine nitrogen. The target compound bears a 3,4-dimethoxybenzoyl moiety (calculated logP ≈ 2.2), while the comparator bears a 3-(2-chlorophenyl)acryloyl group (calculated logP ≈ 3.4) [1]. This ~1.2 log unit difference in lipophilicity is predicted to alter membrane permeability, metabolic stability, and target selectivity—factors critical in Wnt pathway inhibitor profiling [2].

Wnt pathway inhibition structural analog comparison aroyl substitution

Supplier-Specified Purity Floor for Reproducible Research

Commercial suppliers specify a minimum purity of 95% for CAS 2034429-62-2, as determined by HPLC . This is comparable to the purity specification for structurally related CAS 2034290-94-1, which is also listed at 95% minimum purity . For procurement decisions, the 95% purity threshold ensures batch-to-batch consistency adequate for in vitro screening, though users should verify lot-specific certificates of analysis.

purity specification quality control reproducibility

Class-Level Wnt Pathway Inhibitory Activity: Chemotype Qualification

CAS 2034429-62-2 falls within the substituted pyridyl piperidine chemotype claimed in WO2015144290 as Wnt pathway inhibitors [1]. In the seminal medicinal chemistry study on this chemotype, optimized compound 74 (CCT251545) demonstrated an IC50 of approximately 2 nM in a cell-based Wnt reporter assay (HEK293 SuperTopFlash), with substantial tumor growth inhibition in a human tumor xenograft model following oral dosing [2]. While direct quantitative data for CAS 2034429-62-2 itself is not publicly available in the peer-reviewed literature, the patent specification states that compounds within this generic formula exhibit promising Wnt pathway inhibitory activity [1]. The 3,4-dimethoxybenzoyl group at the piperidine nitrogen in CAS 2034429-62-2 is a distinct aroyl substitution pattern relative to the optimized leads disclosed in J. Med. Chem. 2015, and its impact on potency relative to those leads has not been disclosed.

Wnt signaling cell-based reporter assay inhibitor chemotype

Ligand Efficiency and Physicochemical Differentiation Potential

CAS 2034429-62-2 (MW = 386.45 g/mol) has a lower molecular weight compared to several advanced Wnt inhibitor clinical candidates, including CCT251545 (MW > 450) and BMS-695735 (MW > 500) [1][2]. Lower molecular weight, combined with a moderate calculated logP (~2.2), positions this compound favorably for further optimization using ligand efficiency metrics. At a hypothetical IC50 of 500 nM (conservative estimate for an early chemotype member), the ligand efficiency (LE = 1.4 × pIC50 / heavy atom count) would be approximately 0.25, which is within an acceptable range for a starting point for optimization.

ligand efficiency physicochemical properties drug-likeness

Recommended Application Scenarios for 4-((1-(3,4-Dimethoxybenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one (CAS 2034429-62-2)


Wnt Pathway Inhibitor Lead Optimization and Structure-Activity Relationship (SAR) Studies

CAS 2034429-62-2 is best deployed as a starting scaffold or comparator compound in Wnt inhibitor lead optimization programs. The 3,4-dimethoxybenzoyl substituent represents a specific aroyl group variation that has not been exhaustively profiled in the published literature, making this compound valuable for SAR expansion around the piperidine nitrogen. Researchers can benchmark its Wnt reporter activity, selectivity, and ADME properties against published leads such as CCT251545 to determine whether this substitution pattern offers advantages in potency, selectivity, or metabolic stability [1].

Comparative ADME and Metabolic Stability Screening

Given the explicit concern raised in WO2015144290 regarding the high hepatic microsomal intrinsic clearance (CLint) of prior art compound E60 [1], CAS 2034429-62-2 should be prioritized for head-to-head microsomal stability assays against higher-logP analogs (e.g., chlorophenylacryloyl derivatives). The compound's moderate calculated logP (~2.2) suggests potentially improved metabolic stability, a hypothesis that requires empirical verification before committing to procurement of larger-scale synthesis.

Chemical Biology Probe for Wnt-Dependent Cancer Cell Lines

The substituted pyridyl piperidine chemotype has demonstrated activity in colon cancer cell lines with deregulated Wnt signaling (e.g., HT29, HCT116, SW480) [2]. CAS 2034429-62-2 can be used as a tool compound to probe Wnt dependency in these and other cancer cell lines, with the caveat that its potency must first be established internally. Researchers should conduct dose-response proliferation assays across a panel of Wnt-dependent and Wnt-independent cell lines to establish selectivity windows.

Reference Standard for Analytical Method Development and Quality Control

With a supplier-specified minimum purity of 95% , CAS 2034429-62-2 can serve as a reference standard for HPLC method development and batch-to-batch quality control in laboratories synthesizing or characterizing analogs within this chemotype. The compound's distinct UV chromophore (from the dimethoxybenzoyl and pyridinone moieties) facilitates detection at standard wavelengths (254 nm), simplifying analytical workflow development.

Quote Request

Request a Quote for 4-((1-(3,4-dimethoxybenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.